molecular formula C8H5BrO B139882 4-Bromobenzofuran CAS No. 128868-60-0

4-Bromobenzofuran

Cat. No.: B139882
CAS No.: 128868-60-0
M. Wt: 197.03 g/mol
InChI Key: YFKGZOJEQUDHAD-UHFFFAOYSA-N
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Description

4-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring The bromine atom is substituted at the fourth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzofuran can be synthesized through several methods. One common method involves the bromination of benzofuran using bromine or a bromine-containing reagent. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide or aluminum bromide, and the reaction conditions often include a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of cuprous bromide in ethanol solvent, where benzofuran reacts with cuprous bromide to generate this compound. The product is then purified through crystallization, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form benzofuran-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products:

    Substitution: Various substituted benzofurans depending on the nucleophile used.

    Oxidation: Benzofuran-4-carboxylic acid.

    Reduction: Benzofuran.

Scientific Research Applications

4-Bromobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

4-Bromobenzofuran can be compared with other benzofuran derivatives such as:

    2-Bromobenzofuran: Similar structure but with the bromine atom at the second position, leading to different reactivity and applications.

    4-Chlorobenzofuran: Chlorine substituted at the fourth position, which may exhibit different electronic and steric effects compared to bromine.

    Benzofuran: The parent compound without any halogen substitution, used as a reference for understanding the effects of halogenation.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for designing molecules with desired properties in medicinal and materials chemistry.

Properties

IUPAC Name

4-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKGZOJEQUDHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569309
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128868-60-0
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Bromobenzofuran an interesting target for synthetic chemists?

A1: this compound represents a valuable scaffold due to its potential for further derivatization. The bromine atom allows for various transformations like cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the benzofuran core []. This opens avenues for creating a library of compounds with potentially diverse applications.

Q2: How is this compound synthesized in the research presented?

A2: The synthesis utilizes a novel two-fold C-H functionalization strategy to create a multifunctionalized arene building block []. This building block is then transformed into 2,3-dihalophenol, which undergoes a cascade Sonogashira coupling/5-endo-dig cyclization reaction with phenylacetylene to yield this compound [].

Q3: What are the potential advantages of this synthetic route compared to traditional methods?

A3: Traditional approaches to similar structures often involve multistep procedures, harsh conditions, and limited substrate scope []. This novel method offers a more efficient and general approach, starting from readily available aryl iodides and utilizing milder reaction conditions []. This allows for the synthesis of a broader range of substituted 4-halobenzofurans, increasing their accessibility for further exploration.

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